molecular formula C21H16ClFN2O3S B1674300 STING agonist-1

STING agonist-1

Cat. No.: B1674300
M. Wt: 430.9 g/mol
InChI Key: NAGKYJATVFXZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

G10 has a wide range of applications in scientific research due to its unique properties:

Mechanism of Action

Target of Action

The primary target of STING agonist-1 is the Stimulator of Interferon Genes (STING), a major component of innate immunity . STING is an endoplasmic reticulum-transmembrane adaptor protein that plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Mode of Action

this compound interacts with its target by binding to STING, leading to its activation . This activation triggers a series of downstream signaling events, including the recruitment of TANK-binding kinase 1 (TBK1) and the activation of transcription factors IRF3 and NF-κB .

Pharmacokinetics

It is known that the delivery and pharmacological properties of sting agonists are critical for their efficacy . Strategies to improve these properties, such as the development of antibody-drug conjugates (ADCs), are currently being explored .

Result of Action

The activation of STING by this compound leads to substantial immunomodulatory impacts under a wide array of pathologic conditions . It enhances the immunotherapy efficacy of TCR-T by activating STING media and TCR signaling pathways, improving interferon-γ expression, and increasing antigens presentation of tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the level of expression or presentation of antigen in tumor cells affects the recognition and killing of tumor cells by TCR-T . Moreover, the tumor microenvironment can influence the efficacy of this compound, with strategies to remodel the immunosuppressive tumor microenvironment being explored .

Future Directions

The future directions for STING agonist-1 involve further understanding the role of the STING pathway in cancer immune surveillance and the development of modulators of the pathway as a strategy to stimulate antitumor immunity . There is also interest in identifying novel low molecular weight compounds that might soon move to clinical trials .

Biochemical Analysis

Biochemical Properties

STING agonist-1 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It binds to the STING protein, which is localized on the endoplasmic reticulum (ER), leading to the activation of the transcription factors IRF3 and NF-κB . This interaction is crucial for the activation of the STING pathway, which plays a key role in the innate immune response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis . It also induces the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to STING, it triggers a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have good stability in biological matrices, which translates to good cellular potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a single intranasal dose of a STING agonist protected against pathogenic strains of SARS-CoV-2 in hamsters . The threshold effects and any toxic or adverse effects at high doses are still being studied .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It has been found to display preferential distribution to the lymph nodes and spleen, enhancing its systemic immune-stimulating effects . The transport and distribution of this compound within cells and tissues are likely mediated by specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its mechanism of action. This compound is mainly localized on the endoplasmic reticulum (ER), where it binds to STING . This localization is crucial for the activation of the STING pathway and the subsequent immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

G10 is synthesized by stacking multiple layers of glass cloth, which are soaked in epoxy resin. The layers are then compressed under heat until the epoxy cures . This process involves the following steps:

    Impregnation: Glass cloth is soaked in epoxy resin.

    Stacking: Multiple layers of the impregnated glass cloth are stacked together.

    Compression: The stacked layers are compressed under heat to cure the epoxy resin.

Industrial Production Methods

In industrial settings, G10 is produced in flat sheets, most often a few millimeters thick . The process involves automated machinery that ensures consistent quality and thickness. The sheets can be further processed into various shapes and sizes depending on the application.

Chemical Reactions Analysis

Types of Reactions

G10 primarily undergoes physical rather than chemical changes due to its composite nature. it can be involved in the following reactions:

    Oxidation: The epoxy resin in G10 can oxidize when exposed to high temperatures or harsh chemical environments.

    Decomposition: At extremely high temperatures, the epoxy resin can decompose, releasing various gases.

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Various oxidized compounds depending on the specific conditions.

    Decomposition Products: Gases such as carbon dioxide and water vapor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G10

G10 is unique due to its combination of high strength, low moisture absorption, and excellent electrical insulation . Unlike carbon fiber laminates, G10 is more cost-effective while still providing significant mechanical strength. Compared to phenolic laminates, G10 offers better chemical resistance and durability .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKYJATVFXZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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